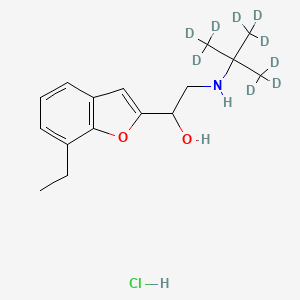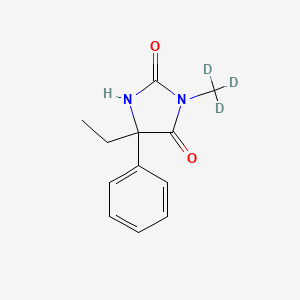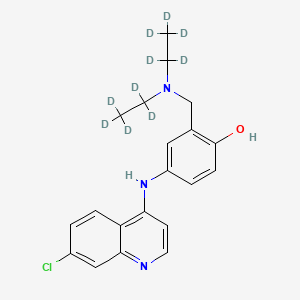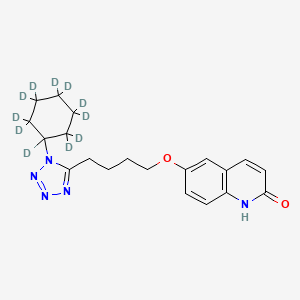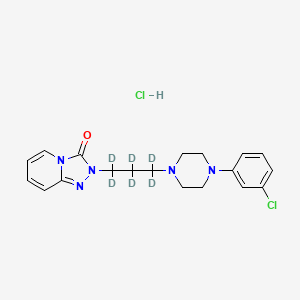
Trazodone-d6 Hydrochloride
Vue d'ensemble
Description
Trazodone-d6 (chlorhydrate) (CRM) est un matériau de référence certifié principalement utilisé comme étalon interne pour la quantification de la trazodone par chromatographie en phase gazeuse ou chromatographie liquide-spectrométrie de masse. La trazodone elle-même est classée comme un sédatif et est utilisée dans le traitement du trouble dépressif majeur. La forme deutérée, Trazodone-d6, est spécifiquement marquée au deutérium pour faciliter les mesures analytiques précises .
Applications De Recherche Scientifique
Trazodone-d6 (hydrochloride) is widely used in scientific research:
Chemistry: It serves as an internal standard in analytical chemistry for the quantification of trazodone.
Biology: It is used in studies involving the metabolism and pharmacokinetics of trazodone.
Medicine: Research on its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development and quality control of pharmaceutical products
Mécanisme D'action
Le mécanisme d’action de Trazodone-d6 (chlorhydrate) est similaire à celui de la trazodone. Il agit comme un antagoniste des récepteurs de la sérotonine et un inhibiteur de la recapture, renforçant l’activité sérotoninergique dans le système nerveux central. On pense que cette action contribue à ses effets antidépresseurs. La trazodone interagit avec divers récepteurs, y compris les récepteurs de l’histamine, de la sérotonine et des adrénergiques, ce qui la distingue des autres antidépresseurs .
Analyse Biochimique
Biochemical Properties
Trazodone-d6 Hydrochloride, like its parent compound Trazodone, interacts with various enzymes, proteins, and biomolecules. It exhibits antiserotonin activity in animal studies . It inhibits serotonin uptake into rat brain synaptosomes and by rat platelets at relatively high concentrations . It also possesses antiserotonin and α-adrenergic blocking effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to regulate neurotrophic/growth factors, mitogen-activated protein kinases, and lactate release in human primary astrocytes . It also affects the unfolded protein response pathway, restoring protein translation and slowing neurodegenerative progression .
Molecular Mechanism
It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . At higher doses, it acts as a serotonin agonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a 72-hour pre-treatment with Trazodone before an inflammatory insult can completely reverse the anti-proliferative effects induced by the inflammatory agents . The drug also affects astrocyte metabolic support to neurons by counteracting the inflammation-mediated lactate decrease .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in veterinary medicine, Trazodone is generally dosed at 1.7 to 19.5 mg/kg/d on a daily or as-needed basis . The effects of the drug on animals at these dosages have not been fully explored.
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been fully elucidated. It is known that Trazodone is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration .
Subcellular Localization
It is known that Trazodone acts on various receptors, including certain histamine, serotonin, and adrenergic receptors . This suggests that it may be localized to areas of the cell where these receptors are present.
Méthodes De Préparation
La synthèse de Trazodone-d6 (chlorhydrate) implique plusieurs étapes :
Matières de départ : La synthèse commence par le chlorhydrate de N-(3-chlorophényl)-N’-(3-chloropropyl)-pipérazine et la triazolone de pyridine.
Conditions de réaction : Ces matières de départ sont dissoutes dans l’isopropanol et mises à réagir avec de l’hydroxyde de sodium sous protection d’azote. Le mélange est chauffé à reflux pendant 26 heures.
Purification : Après la réaction, le mélange est refroidi, filtré et le filtrat est traité davantage avec une solution d’hydroxyde de sodium.
Analyse Des Réactions Chimiques
Trazodone-d6 (chlorhydrate) subit diverses réactions chimiques :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants : Les réactifs typiques comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et divers catalyseurs pour les réactions de substitution.
Principaux produits : Les principaux produits dépendent du type de réaction et des conditions utilisées, mais ils comprennent généralement divers dérivés du composé original.
Applications de la recherche scientifique
Trazodone-d6 (chlorhydrate) est largement utilisé dans la recherche scientifique :
Chimie : Il sert d’étalon interne en chimie analytique pour la quantification de la trazodone.
Biologie : Il est utilisé dans les études portant sur le métabolisme et la pharmacocinétique de la trazodone.
Médecine : Recherche sur ses effets pharmacologiques et ses utilisations thérapeutiques potentielles.
Industrie : Utilisé dans le développement et le contrôle de la qualité des produits pharmaceutiques
Comparaison Avec Des Composés Similaires
Trazodone-d6 (chlorhydrate) peut être comparé à d’autres composés similaires :
Triazolam : Un autre sédatif avec un potentiel de dépendance plus élevé.
Zolpidem : Un sédatif avec des propriétés pharmacologiques différentes.
Aspects uniques : Trazodone-d6 (chlorhydrate) est unique en raison de son marquage au deutérium, ce qui offre une précision accrue dans les mesures analytiques
Des composés similaires incluent :
- Triazolam
- Zolpidem
Propriétés
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHDIOKRWWOXMT-BHIQTGFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662212 | |
| Record name | Trazodone-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181578-71-1 | |
| Record name | Trazodone-d6 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



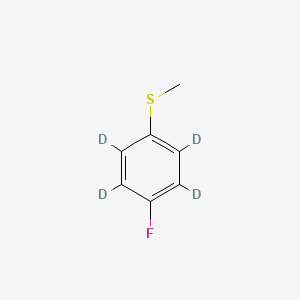

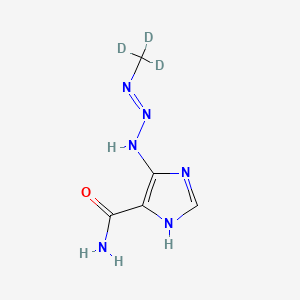
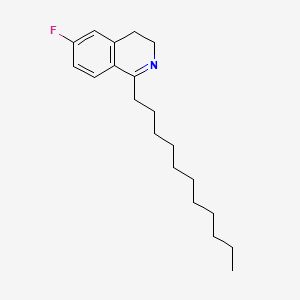

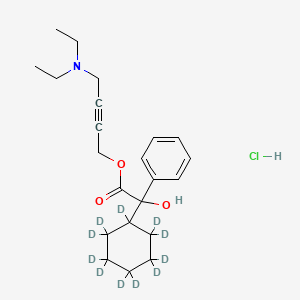
![4-Amino-3,6-bis[5-[4-chloro-6-(4-chloro-3-sulfoanilino)-1,3,5-triazin-2-ylamino]-2-sulfophenylazo]-5-hydroxy-2,7-naphthalenedisulfonic acid hexasodium salt](/img/structure/B563037.png)
